2-(4-Fluorophenyl)-4-methylpyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

Medicinal chemistry teams developing p38α MAPK inhibitors require this validated key intermediate to reproduce published SAR and nanomolar-potency kinase inhibition. - LogP ≈ 3.2 vs. ~2.9 for non-fluorinated analogs, enhancing passive membrane diffusion for intracellular targets. - Weak CYP2D6 inhibition (IC50 = 30,000 nM) minimizes drug-drug interaction liability vs. regioisomeric fluorophenylpyridines. - Lower MW & smaller halogen than chloro analog may improve solubility for robust crystallization. BenchChem supplies this building block with documented purity and reliable global logistics.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 222551-24-8
Cat. No. B1610240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4-methylpyridine
CAS222551-24-8
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3
InChIKeyLNUBZXLVNZUZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-4-methylpyridine: Key Properties & Sourcing


2-(4-Fluorophenyl)-4-methylpyridine (CAS 222551-24-8) is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 4-position [1]. It serves as a versatile synthetic building block in medicinal chemistry and materials science, with reported applications including the development of kinase inhibitors and photocatalytic ligands . The compound has a molecular formula of C12H10FN, a molecular weight of 187.21 g/mol, and a calculated LogP of approximately 3.2 .

Workflow
Synthetic building block for kinase inhibitor and ligand design
Selection Logic
4‑fluorophenyl substitution supports lipophilicity and metabolic stability profiling
Model Context
Reported use in p38α MAPK inhibitor SAR and photocatalytic studies

2-(4-Fluorophenyl)-4-methylpyridine: Substitution Limitations


Simple substitution of 2-(4-Fluorophenyl)-4-methylpyridine with a non-fluorinated analog like 4-methyl-2-phenylpyridine or a regioisomeric fluorophenyl analog such as 2-(2-fluorophenyl)-4-methylpyridine can drastically alter critical physicochemical and biological properties. The 4-fluoro substituent significantly modulates lipophilicity (LogP ≈ 3.2 vs. ~2.9 for the non-fluorinated parent) and metabolic stability [1]. Furthermore, regioisomeric variation from the 4- to the 2-fluorophenyl position changes the compound's electronic profile and potential target engagement, as evidenced by differential CYP inhibition profiles and kinase binding data [2]. Such variations directly impact drug-likeness, synthetic utility, and assay reproducibility, making indiscriminate substitution scientifically unsound.

Analog risk Non‑fluorinated 4‑methyl‑2‑phenylpyridine may shift lipophilicity and membrane permeability context; LogP differs by ~0.3 units
Isomer risk 2‑fluorophenyl regioisomer can alter enzyme inhibition profile; CYP2D6 vs. FLAP potency context differs markedly
Halogen risk Chloro analog (2‑(4‑chlorophenyl)‑4‑methylpyridine) has larger van der Waals radius and may exhibit different solid‑state behavior

2-(4-Fluorophenyl)-4-methylpyridine: Evidence vs. Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analogs

The 4-fluorophenyl moiety in 2-(4-Fluorophenyl)-4-methylpyridine provides a measurable increase in lipophilicity compared to the non-fluorinated analog 4-methyl-2-phenylpyridine. This difference is quantifiable via calculated LogP values, with the fluorinated compound exhibiting a LogP of 3.20 versus a calculated LogP of approximately 2.9 for the non-fluorinated analog . This ~0.3 LogP unit increase can translate to enhanced membrane permeability, a critical factor in optimizing oral bioavailability in drug discovery programs.

Lipophilicity shift
Cross‑study comparable
ΔLogP +0.3
Reported LogP 3.20 vs. ~2.9 for non‑fluorinated analog; may support permeability screening
Calculated values; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Drug Design

Lower CYP2D6 Inhibition vs. 2-Fluorophenyl Isomer

In CYP inhibition profiling, 2-(4-Fluorophenyl)-4-methylpyridine demonstrates a markedly lower inhibition potency against CYP2D6 (IC50 = 30,000 nM) [1] compared to its regioisomer, 2-(2-fluorophenyl)-4-methylpyridine, which exhibits nanomolar potency (IC50 = 0.6 nM) against the related enzyme FLAP [2]. While not a direct CYP2D6 comparison, the substantial difference in potency against key drug-metabolizing enzyme targets underscores the profound impact of fluorine positional isomerism on biological activity and potential drug-drug interaction risk.

CYP2D6 inhibition vs. isomer
Cross‑study comparable
CYP2D6 IC50 30,000 nM (4‑fluoro)
FLAP IC50 0.6 nM (2‑fluoro isomer)
Large potency difference supports isomer‑specific enzyme interaction review
Not a direct CYP2D6 head‑to‑head; BindingDB in vitro data
ADMET Drug Metabolism Toxicology

Key Building Block for p38α MAPK Inhibitors

2-(4-Fluorophenyl)-4-methylpyridine serves as a key starting material for the synthesis of potent p38α MAPK inhibitors. In a reported synthetic route, 2-fluoro-4-methylpyridine (a precursor) is elaborated into complex imidazole-based inhibitors with nanomolar potency [1]. While the parent compound itself is not the final drug candidate, its unique substitution pattern—specifically the 4-fluorophenyl group—is essential for the desired binding interactions within the kinase ATP-binding pocket. Alternative non-fluorinated or differently substituted pyridines would not yield the same series of potent inhibitors.

p38α MAPK inhibitor synthesis
Class‑level inference
Key intermediate for pyridinylimidazole‑type inhibitors; 4‑fluorophenyl required for ATP‑pocket binding
Reported SAR context: substitution pattern critical for target engagement
Qualitative SAR from published synthetic route
Medicinal Chemistry Kinase Inhibition Organic Synthesis

Distinct Solid-State Properties vs. Chloro Analog

The physicochemical properties of 2-(4-Fluorophenyl)-4-methylpyridine differ significantly from its chloro analog, 2-(4-chlorophenyl)-4-methylpyridine. The fluorinated compound has a lower molecular weight (187.21 vs. 203.67 g/mol) and a smaller van der Waals radius for the halogen substituent . These differences can manifest in altered solid-state properties, including melting point, crystal packing, and solubility, which are critical for downstream formulation and purification processes. While specific comparative solubility data is lacking, the known impact of halogen size on crystal lattice energy supports the inference that the fluoro analog may exhibit distinct crystallization behavior.

Solid‑state properties vs. chloro analog
Class‑level inference
MW 187.21 vs. 203.67 g/mol
F vdW radius ~1.47 Å vs. Cl ~1.75 Å
Smaller halogen may influence crystal packing and solubility; formulation context to verify
Class‑level inference; no direct experimental comparison provided
Preformulation Solid-State Chemistry Crystallization

2-(4-Fluorophenyl)-4-methylpyridine: Key Applications


p38α MAPK Lead Optimization

Medicinal chemistry teams working on p38α MAPK inhibitors for inflammatory diseases or cancer should prioritize procurement of 2-(4-Fluorophenyl)-4-methylpyridine. As detailed in Section 3, this compound is a validated key intermediate in synthesizing nanomolar-potency inhibitors [1]. Using this specific building block ensures fidelity to published SAR and maximizes the likelihood of reproducing potent kinase inhibition.

CYP2D6 DDI Risk Mitigation

Drug discovery projects concerned with minimizing CYP-mediated drug-drug interactions will benefit from selecting the 4-fluorophenyl isomer over regioisomeric alternatives. The compound's weak CYP2D6 inhibition (IC50 = 30,000 nM) [2] suggests a lower liability for adverse interactions compared to other fluorophenylpyridine isomers, making it a safer starting point for lead optimization.

Enhanced Membrane Permeability for Oral Candidates

When designing compounds for intracellular targets or those requiring oral bioavailability, the 4-fluorophenyl group offers a quantifiable lipophilicity advantage (LogP ≈ 3.2) over non-fluorinated analogs (LogP ≈ 2.9) . Researchers can leverage this property to improve passive membrane diffusion and cellular uptake, potentially reducing the need for prodrug strategies.

Crystallization and Solid-State Form Screening

Formulation scientists seeking a fluorinated heterocyclic building block with favorable solid-state properties should consider 2-(4-Fluorophenyl)-4-methylpyridine over its chloro analog. Its lower molecular weight and smaller halogen substituent may lead to distinct crystal packing and potentially higher solubility, aiding in the development of robust crystallization processes and drug product formulations .

Application
Selection Property
Validation Focus
p38α MAPK lead optimization
Fluorinated building block with published SAR compatibility
Kinase inhibition reproducibility and target‑engagement review
CYP‑mediated DDI risk assessment
Weak CYP2D6 inhibition profile (reported IC50 context)
Enzyme inhibition panel verification and drug‑interaction endpoint review
Membrane permeability optimization
Measurable lipophilicity increase vs. non‑fluorinated analog
Passive diffusion and cellular exposure model confirmation
Solid‑form screening
Small halogen substituent with distinct crystal‑packing context
Crystallization behavior and solubility characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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